
PROTAC AR Degrader-4 (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC AR Degrader-4 (TFA) is a compound designed to degrade the androgen receptor (AR) through the proteolysis-targeting chimera (PROTAC) mechanism. This compound consists of a ligand binding group for cellular inhibitor of apoptosis protein 1 (cIAP1), a linker, and an androgen receptor binding group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC AR Degrader-4 (TFA) involves the conjugation of a ligand for cIAP1, a linker, and a ligand for the androgen receptor. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves standard organic synthesis techniques, including amide bond formation, esterification, and etherification .
Industrial Production Methods: Industrial production methods for PROTAC AR Degrader-4 (TFA) are not widely published. Typically, such compounds are produced in specialized laboratories with advanced equipment and techniques to ensure high purity and reproducibility.
Chemical Reactions Analysis
Types of Reactions: PROTAC AR Degrader-4 (TFA) primarily undergoes reactions related to its degradation mechanism, including ubiquitination and proteasomal degradation. It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions: The common reagents used in the synthesis of PROTAC AR Degrader-4 (TFA) include various protecting groups, coupling reagents, and solvents such as dimethyl sulfoxide (DMSO). The conditions often involve controlled temperatures and inert atmospheres to prevent degradation of sensitive intermediates .
Major Products Formed: The major product formed from the degradation of PROTAC AR Degrader-4 (TFA) is the polyubiquitinated androgen receptor, which is subsequently degraded by the proteasome .
Scientific Research Applications
PROTAC AR Degrader-4 (TFA) has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the degradation of the androgen receptor, which is implicated in various diseases, including prostate cancer . By degrading the androgen receptor, this compound helps researchers understand the role of AR in disease progression and the potential for targeted therapies .
In addition to cancer research, PROTAC AR Degrader-4 (TFA) is used in drug discovery and development to identify new therapeutic targets and evaluate the efficacy of PROTAC-based therapies . It also serves as a tool for investigating the ubiquitin-proteasome system and its role in protein homeostasis .
Mechanism of Action
The mechanism of action of PROTAC AR Degrader-4 (TFA) involves the recruitment of the androgen receptor and cIAP1 to form a ternary complex. This complex facilitates the ubiquitination of the androgen receptor by cIAP1, leading to its recognition and degradation by the proteasome . The process is catalytic, meaning that the PROTAC molecule is recycled and can target multiple androgen receptor molecules .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to PROTAC AR Degrader-4 (TFA) include other PROTAC-based androgen receptor degraders, such as ARV-110 and ARD-61 . These compounds also target the androgen receptor for degradation but may differ in their ligand binding groups, linkers, and overall efficacy .
Uniqueness: PROTAC AR Degrader-4 (TFA) is unique in its specific design to utilize cIAP1 as the E3 ligase for ubiquitination. This specificity allows for targeted degradation of the androgen receptor with potentially fewer off-target effects compared to other PROTACs that use different E3 ligases . Additionally, the trifluoroacetic acid (TFA) form of the compound enhances its solubility and stability .
Properties
Molecular Formula |
C45H68F3N3O11 |
|---|---|
Molecular Weight |
884.0 g/mol |
IUPAC Name |
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] 2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C43H67N3O9.C2HF3O2/c1-28(2)24-36(46-41(51)39(49)35(44)25-29-8-6-5-7-9-29)40(50)45-18-19-52-20-21-53-22-23-54-27-38(48)55-37-13-12-33-32-11-10-30-26-31(47)14-16-42(30,3)34(32)15-17-43(33,37)4;3-2(4,5)1(6)7/h5-9,28,30,32-37,39,49H,10-27,44H2,1-4H3,(H,45,50)(H,46,51);(H,6,7)/t30-,32-,33-,34-,35+,36-,37-,39-,42-,43-;/m0./s1 |
InChI Key |
URZFPFDMMGLCJC-AFGPOOCPSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCOCCOCCOCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)NC(=O)[C@H]([C@@H](CC5=CC=CC=C5)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NCCOCCOCCOCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)NC(=O)C(C(CC5=CC=CC=C5)N)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-4-hydroxybenzoic Acid](/img/structure/B11929918.png)
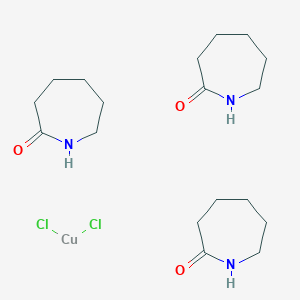

![(2S,3R,4S)-4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid](/img/structure/B11929926.png)
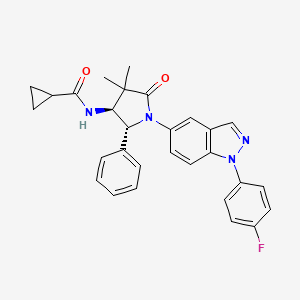
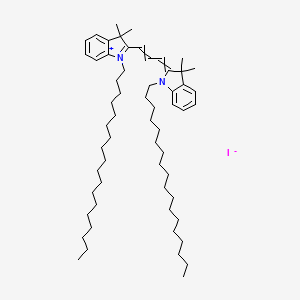
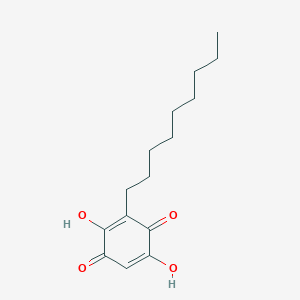
![5-Anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid](/img/structure/B11929961.png)
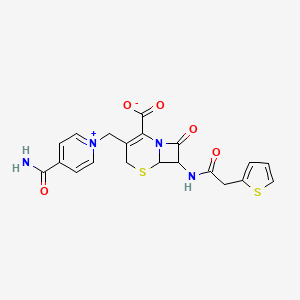
![1,1,2-Trimethyl-3-pent-4-ynyl-benzo[e]indol-3-ium iodide](/img/structure/B11929982.png)
![N1,N1-Dimethyl-N3-(9Z,12Z)-9,12-octadecadien-1-yl-N3-[(10Z,13Z)-1-(9Z,12Z)-9,12-octadecadien-1-yl-10,13-nonadecadien-1-yl]-1,3-propanediamine](/img/structure/B11930003.png)
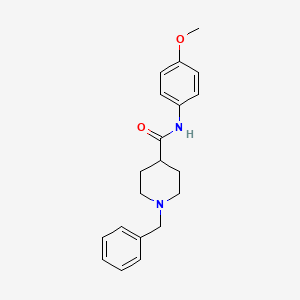

![(8S,9R,10R,11S,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-10,13-dimethyl-17-prop-1-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B11930016.png)
